4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol

Anti-inflammatory SAR analysis Cytokine inhibition

This 4-bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol offers a privileged dihydrobenzofuran scaffold with a unique 4-Br/5-F/3-OH pattern. The dual-halogen architecture enables orthogonal derivatization (e.g., Suzuki coupling at Br, while F modulates metabolic stability), and the C3-OH allows asymmetric transformations to enantiopure building blocks. Ideal for anti-inflammatory and anticancer agent development; a strategic choice for efficiency-driven synthesis.

Molecular Formula C8H6BrFO2
Molecular Weight 233.03 g/mol
CAS No. 2014450-73-6
Cat. No. B6309494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol
CAS2014450-73-6
Molecular FormulaC8H6BrFO2
Molecular Weight233.03 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C=CC(=C2Br)F)O
InChIInChI=1S/C8H6BrFO2/c9-8-4(10)1-2-6-7(8)5(11)3-12-6/h1-2,5,11H,3H2
InChIKeyIRFNWOYKAKQHOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol (CAS 2014450-73-6): Chemical Identity and Baseline Characterization for Research Procurement


4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol (CAS 2014450-73-6, molecular formula C8H6BrFO2, molecular weight 233.03 g/mol) is a halogenated 2,3-dihydrobenzofuran derivative bearing a hydroxyl group at the 3-position, a bromine atom at the 4-position, and a fluorine atom at the 5-position [1]. The dihydrobenzofuran scaffold is recognized as a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and serving as a versatile platform for drug discovery [2]. This compound is supplied as a white to yellow solid with standard commercial purity specifications of 95% or higher, and is intended exclusively for research and development use .

Why Generic Substitution of 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol Fails: Structural Differentiation Within the Dihydrobenzofuran Scaffold Class


Substitution with other halogenated 2,3-dihydrobenzofuran-3-ol derivatives is not functionally equivalent due to the unique 4-bromo-5-fluoro regiochemical pattern. The dihydrobenzofuran scaffold itself confers structural rigidity and a defined three-dimensional orientation that positions substituents for target engagement [1]. However, the specific bromine-for-fluorine arrangement at adjacent positions (4- and 5-) creates a distinct electronic landscape and steric profile that differs fundamentally from mono-halogenated analogs, regioisomers (e.g., 7-bromo or 6-bromo variants), or compounds bearing alternative substitution patterns . Structure-activity relationship analyses have established that the combined presence of fluorine, bromine, and hydroxyl groups on the benzofuran core enhances biological effects relative to derivatives lacking one or more of these functional elements [2]. Consequently, procurement of this specific regioisomer is required when synthetic routes or biological assays demand the precise spatial and electronic properties conferred by this substitution pattern.

Quantitative Differentiation Evidence for 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol: Comparative Data Versus Structural Analogs


SAR-Informed Potency Enhancement: Fluorine and Bromine Co-presence Correlates with Anti-inflammatory Activity Superior to Mono-halogenated or Non-halogenated Analogs

Structure-activity relationship (SAR) analysis of fluorinated benzofuran and dihydrobenzofuran derivatives established that the biological effects are enhanced in the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups. Two compounds containing difluorine, bromine, and either ester or carboxylic acid groups inhibited HCT116 colorectal adenocarcinoma cell proliferation by approximately 70% [1]. While the target compound 4-bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol was not among the nine derivatives directly assayed in this study, the SAR conclusion provides class-level inference that its specific substitution pattern (4-bromo, 5-fluoro, 3-hydroxyl) aligns with the structural features associated with enhanced anti-inflammatory and anticancer efficacy. Derivatives lacking either the bromine or fluorine substituent would be predicted to exhibit attenuated activity based on this SAR framework.

Anti-inflammatory SAR analysis Cytokine inhibition

Dual-Halogen Synthetic Versatility: 4-Bromo-5-fluoro Substitution Pattern Enables Orthogonal Functionalization Not Accessible with Mono-halogenated Scaffolds

The 4-bromo substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), while the 5-fluoro substituent modulates electronic properties and metabolic stability [1]. This dual-halogen architecture provides orthogonal reactivity: the bromine atom can be selectively functionalized via cross-coupling chemistry while retaining the fluorine atom for its beneficial pharmacokinetic properties. In contrast, mono-brominated dihydrobenzofuran-3-ols (e.g., 7-bromo-2,3-dihydrobenzofuran-3-ol, 6-bromo-2,3-dihydrobenzofuran-3-ol) offer only a single synthetic handle and lack the electron-withdrawing and metabolic-modulating effects of the fluorine substituent. Pd-mediated coupling reactions of 4-bromo-2,3-dihydrobenzofuran derivatives have been established as efficient routes to 4-substituted analogs with good to excellent yields [2].

Synthetic chemistry Cross-coupling Building block

C3-Hydroxyl Group Enables Chiral Derivatization and Stereochemical Control Unavailable in Non-hydroxylated Dihydrobenzofuran Scaffolds

The 3-hydroxyl group on the dihydrobenzofuran core provides a critical handle for asymmetric transformations and stereochemical diversification. Recent methodology developments have demonstrated that 2,3-dihydrobenzofuran-3-ols can be accessed with excellent enantioselectivities via ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) with dynamic kinetic resolution, yielding optically pure cis-2,3-dihydrobenzofuran-3-ols under mild conditions [1]. Additionally, enantioselective synthesis of chiral 2,3-dihydrobenzofuran-3-ol derivatives has been achieved via pinacolboronic ester additions to unactivated ketones, with generally good yields and excellent enantioselectivities [2]. In contrast, non-hydroxylated 2,3-dihydrobenzofuran analogs (e.g., 4-bromo-5-fluoro-2,3-dihydrobenzofuran lacking the C3-OH) cannot participate in these stereoselective transformations, limiting access to enantiomerically enriched derivatives that are increasingly required for drug discovery programs targeting chiral biological receptors.

Chiral synthesis Asymmetric catalysis Stereochemistry

Regioisomeric Differentiation: 4,5-Substitution Pattern Confers Distinct Scaffold Geometry Versus Alternative Bromo-fluoro Regioisomers

The 4-bromo-5-fluoro substitution pattern positions the halogen atoms in a contiguous arrangement on the benzo-fused ring, creating a unique steric and electronic environment distinct from alternative regioisomers. Comparative analysis of available dihydrobenzofuran building blocks reveals that alternative bromo-fluoro regioisomers (e.g., 4-bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine, or 6-bromo-2,2-dialkyl-2,3-dihydrobenzofurans optionally fluoro-substituted) present fundamentally different spatial orientations of the halogen atoms relative to the dihydrofuran oxygen and the C3 substituent [1]. The dihydrobenzofuran scaffold's rigid conformation positions substituents for optimal interactions with biological targets; as demonstrated in the SGLT2 inhibitor class, the dihydrobenzofuran moiety contributes to rigid conformation and optimal spatial orientation for effective π-π stacking interactions, thereby enhancing inhibitory potency [2]. Alteration of the substitution pattern from 4,5- to alternative regioisomers would disrupt these spatial relationships, potentially compromising target engagement or altering selectivity profiles.

Regiochemistry Scaffold optimization Target engagement

Optimal Research Application Scenarios for 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol: Evidence-Driven Use Cases


Medicinal Chemistry: Synthesis of Anti-inflammatory and Anticancer Lead Candidates Bearing Halogen-Enhanced Dihydrobenzofuran Cores

This compound serves as an optimal starting material for constructing fluorinated dihydrobenzofuran-based anti-inflammatory and anticancer agents. The SAR evidence establishes that the combined presence of bromine, fluorine, and hydroxyl groups on the benzofuran core enhances biological effects [1]. Researchers can utilize this scaffold to generate focused libraries for screening against inflammatory mediators (IL-6, CCL2, NO, PGE2) and cancer cell lines (HCT116), with the expectation that the 4-bromo-5-fluoro-3-ol substitution pattern aligns with structural features associated with enhanced potency. The documented IC50 range for structurally related fluorinated dihydrobenzofurans (1.2-20.5 µM across inflammatory endpoints) provides a benchmark for activity expectations [1].

Synthetic Methodology: Orthogonal Functionalization via Sequential Cross-Coupling and C3-Hydroxyl Derivatization

The dual-halogen architecture (C4-Br, C5-F) combined with the C3-OH group enables sequential, orthogonal derivatization strategies. The bromine atom can be selectively engaged in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl moieties, while the fluorine substituent remains intact to modulate electronic properties and metabolic stability [2]. Subsequently, the C3-hydroxyl group can be independently functionalized via etherification, esterification, or oxidation to access diverse chemical space. This three-handle architecture (Br, F, OH) provides synthetic efficiency advantages over simpler mono-functionalized building blocks, reducing the number of steps required to access complex, polyfunctionalized dihydrobenzofuran derivatives.

Asymmetric Synthesis: Production of Enantiomerically Enriched Chiral Dihydrobenzofuran Intermediates

The C3-hydroxyl group enables this compound to participate in asymmetric catalytic transformations for the production of enantiomerically enriched chiral building blocks. Established methodologies including ruthenium-catalyzed asymmetric transfer hydrogenation with dynamic kinetic resolution can transform related benzofuranones into optically pure cis-2,3-dihydrobenzofuran-3-ols with excellent enantioselectivities [3]. Additionally, enantioselective additions of pinacolboronic esters to unactivated ketones provide alternative routes to chiral 2,3-dihydrobenzofuran-3-ol derivatives [4]. These stereoselective transformations are increasingly critical for drug discovery programs requiring stereochemically defined intermediates for target engagement studies and lead optimization.

Fragment-Based Drug Discovery: Halogen-Enriched Privileged Scaffold for Library Construction

The dihydrobenzofuran scaffold is a recognized privileged structure in medicinal chemistry with demonstrated utility across multiple target classes including SGLT2 inhibitors, kinase inhibitors, and anti-inflammatory agents [5][6]. The 4-bromo-5-fluoro-3-ol substitution pattern provides a halogen-enriched starting point for fragment-based drug discovery (FBDD) and diversity-oriented synthesis. The bromine atom serves as a vector for fragment elaboration, while the fluorine atom contributes favorable physicochemical properties including enhanced membrane permeability and potential metabolic stability . This combination of scaffold privileging and halogen enrichment makes the compound particularly suitable for constructing fragment libraries and hit-to-lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.